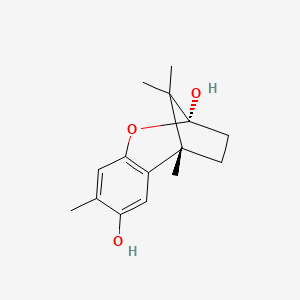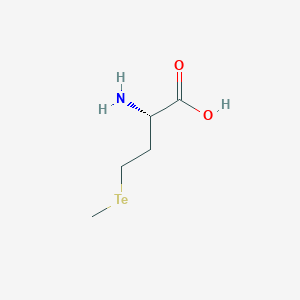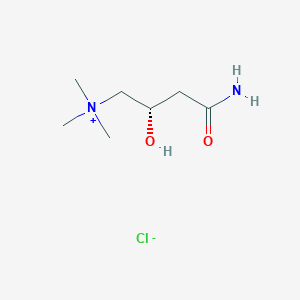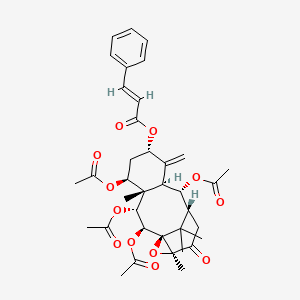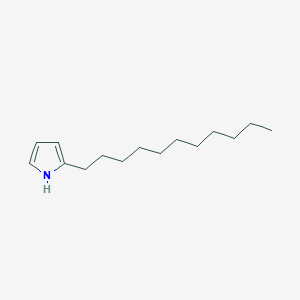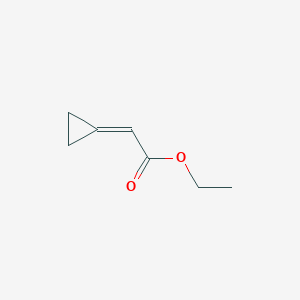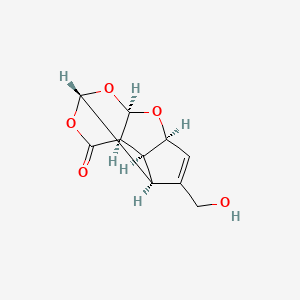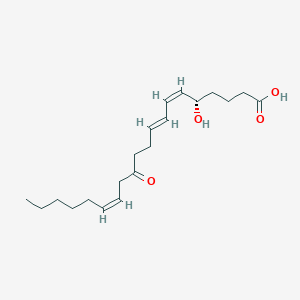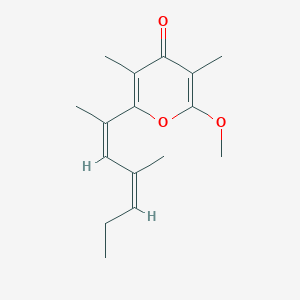
Isoplacidene A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoplacidene A is a natural product found in Placida dendritica with data available.
Aplicaciones Científicas De Investigación
Photochemical Relationships
- Isoplacidene A, synthesized from cyercene A, has been studied for its photoisomerization properties under sunlight exposure. This research, focusing on the synthesis and conversion of placidene A and this compound, supports the hypothesis that gamma-pyrones may act as triplet sensitizers in photochemical processes. This has implications for understanding the biosynthetic pathways of Sacoglossan polypropionates (Zuidema & Jones, 2005).
Biomedical Research Perspectives
- While specific studies on this compound in biomedical contexts are limited, research in closely related fields offers insight. For instance, studies on the teratogenicity of isotretinoin, a retinoid, provide crucial information on the potential impacts of similar compounds on developmental biology. This knowledge could be relevant for understanding the broader class of compounds to which this compound belongs (Lammer et al., 1985).
Broader Implications in Biochemistry and Genetics
- General research in biochemistry and genetics, like the studies on tryptophan metabolism, can indirectly contribute to understanding the metabolic pathways and regulatory mechanisms that may be relevant to compounds like this compound. This fundamental knowledge aids in comprehending how such compounds interact within biological systems (Yanofsky, 2001).
Polyhydroxyalkanoates and Related Research
- Research on polyhydroxyalkanoates, biopolyesters produced by bacteria, offers a perspective on biologically synthesized compounds with potential implications for this compound. This understanding contributes to the broader context of biologically active compounds and their applications (Chen, 2009).
Isoprene Production and Metabolic Studies
- Studies on isoprene production in yeast may provide insights into metabolic engineering, which could be relevant for optimizing the biosynthesis of compounds like this compound. Understanding the balance between precursor supply and conversion in such processes is crucial (Yao et al., 2018).
Propiedades
Fórmula molecular |
C16H22O3 |
|---|---|
Peso molecular |
262.34 g/mol |
Nombre IUPAC |
2-methoxy-3,5-dimethyl-6-[(2Z,4Z)-4-methylhepta-2,4-dien-2-yl]pyran-4-one |
InChI |
InChI=1S/C16H22O3/c1-7-8-10(2)9-11(3)15-12(4)14(17)13(5)16(18-6)19-15/h8-9H,7H2,1-6H3/b10-8-,11-9- |
Clave InChI |
LPDSVBCPAZAWDN-WGEIWTTOSA-N |
SMILES isomérico |
CC/C=C(/C)\C=C(\C)/C1=C(C(=O)C(=C(O1)OC)C)C |
SMILES canónico |
CCC=C(C)C=C(C)C1=C(C(=O)C(=C(O1)OC)C)C |
Sinónimos |
isoplacidene A placidene A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(1S,2R,3S,7R,8R,11S,12R,14Z,17S)-4,8,11,15-tetramethyl-6-oxo-10,18-dioxatetracyclo[9.7.0.02,7.03,17]octadeca-4,14-dien-12-yl] acetate](/img/structure/B1249820.png)
